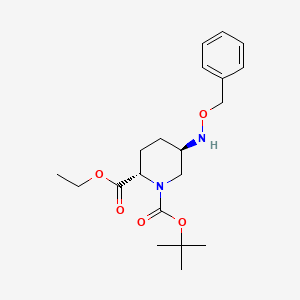

(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester

Description

(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique stereochemistry and functional groups, which make it a valuable molecule in various scientific research fields.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-5-25-18(23)17-12-11-16(13-22(17)19(24)27-20(2,3)4)21-26-14-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3/t16-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKPOQAIVWXDFN-SJORKVTESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)NOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and introduction of the benzyloxy and tert-butyl groups. One common method involves the reaction of (2S,5R)-1-tert-butyl 2-ethyl 5-(N-(benzyloxy)-2-nitrophenylsulfonamido)piperidine-1,2-dicarboxylate with LiOH.H2O and 2-mercaptoacetic acid in DMF at 20°C overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine.

Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzaldehyde or benzoic acid, while reduction of the nitro group yields the corresponding amine.

Scientific Research Applications

Medicinal Chemistry

1.1. Antibiotic Development

One of the prominent applications of this compound is its role as an intermediate in the synthesis of novel antibiotics, such as Avibactam. Avibactam is a non-beta-lactam beta-lactamase inhibitor that enhances the efficacy of beta-lactam antibiotics against resistant bacterial strains. The compound serves as a crucial building block in the synthetic pathway leading to Avibactam, which is used to treat infections caused by multi-drug resistant bacteria .

1.2. Antiviral Research

Recent studies have explored the potential antiviral properties of derivatives of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid. The structure's unique piperidine ring and benzyloxy group offer opportunities for modifications that could enhance activity against viral pathogens. Research is ongoing to evaluate these derivatives in vitro and in vivo for their efficacy against viruses such as HIV and Hepatitis C .

Organic Synthesis

2.1. Synthesis of Complex Molecules

The compound is utilized as a versatile reagent in organic synthesis due to its functional groups that allow for further chemical transformations. Its ability to undergo various reactions, such as acylation and alkylation, makes it a valuable intermediate for synthesizing complex organic molecules .

2.2. Chiral Auxiliary

In asymmetric synthesis, (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid acts as a chiral auxiliary that facilitates the formation of enantiomerically enriched products. This property is particularly beneficial in the pharmaceutical industry for developing drugs with specific stereochemical configurations .

Case Studies

Mechanism of Action

The mechanism of action of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can form hydrogen bonds or hydrophobic interactions with target proteins, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

(2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate: This compound shares the benzyloxy group and piperidine ring but differs in its bicyclic structure.

1-((9H-fluoren-9-yl)methyl) 2-ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate: Similar in structure but with an additional fluorenyl group.

Uniqueness

The uniqueness of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Biological Activity

Overview

The compound (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid 1-tert-butyl ester 2-ethyl ester is a synthetic derivative of piperidine with potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : 1-(tert-butyl) 2-ethyl (2S,5R)-5-((benzyloxy)amino)piperidine-1,2-dicarboxylate

- CAS Number : 1463501-46-3

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.47 g/mol

The compound features a piperidine ring substituted with a benzyloxyamino group and two carboxylic acid moieties. Its structural complexity allows for diverse interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the piperidine core.

- Introduction of the benzyloxyamino group.

- Esterification to yield the tert-butyl and ethyl esters.

This synthetic pathway has been optimized for yield and purity, resulting in a product with over 97% purity .

Research indicates that compounds similar to (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylic acid derivatives may exhibit activity through modulation of neurotransmitter systems or enzymatic pathways. The presence of the benzyloxyamino group suggests potential interactions with receptors or enzymes involved in neurological functions.

Case Studies and Research Findings

- Neuroprotective Effects : In studies involving neurodegenerative models, related piperidine derivatives have shown promise in protecting neuronal cells from apoptosis through antioxidant mechanisms .

- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.